molecular formula C15H13N3O6 B11622254 N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide

N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B11622254
M. Wt: 331.28 g/mol
InChI Key: MGWLOALDSITMOS-CXUHLZMHSA-N
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Description

N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyran ring, a nitrobenzene moiety, and a hydrazide linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 4-nitrobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process . The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. After cooling, the product is isolated by filtration, washed with cold solvent, and purified by recrystallization.

Chemical Reactions Analysis

N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles, forming substituted hydrazides.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Scientific Research Applications

Mechanism of Action

The biological activity of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, it can arrest the cell cycle at specific phases, thereby inhibiting cell proliferation. The exact molecular targets and pathways involved in these processes are still under investigation, but the compound’s interaction with DNA and proteins is believed to play a crucial role .

Comparison with Similar Compounds

N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O6/c1-8-7-12(19)13(15(21)24-8)9(2)16-17-14(20)10-3-5-11(6-4-10)18(22)23/h3-7,19H,1-2H3,(H,17,20)/b16-9+

InChI Key

MGWLOALDSITMOS-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O

solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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